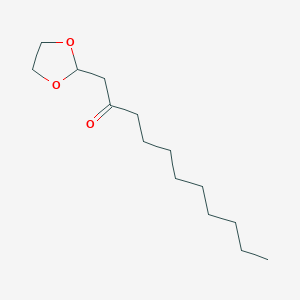

1-(1,3-Dioxolan-2-yl)-undecan-2-one

Description

1-(1,3-Dioxolan-2-yl)-undecan-2-one is a ketone derivative featuring an 11-carbon chain (undecan-2-one) substituted with a 1,3-dioxolane ring at the first carbon. This compound has been listed as discontinued by suppliers such as CymitQuimica, suggesting its niche application in specialized chemical synthesis or industrial processes .

Properties

IUPAC Name |

1-(1,3-dioxolan-2-yl)undecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O3/c1-2-3-4-5-6-7-8-9-13(15)12-14-16-10-11-17-14/h14H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJBGOUTVWBKSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297485 | |

| Record name | 1-(1,3-Dioxolan-2-yl)-2-undecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263365-53-2 | |

| Record name | 1-(1,3-Dioxolan-2-yl)-2-undecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Dioxolan-2-yl)-2-undecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-yl)-undecan-2-one can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale acetalization processes using efficient catalysts and continuous removal of by-products to drive the reaction to completion. The use of eco-friendly reductants such as glucose in alkaline medium has also been explored for the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dioxolan-2-yl)-undecan-2-one undergoes various chemical reactions, including:

Reduction: Reduction can be achieved using agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) in pyridine.

Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

Substitution: Organolithium reagents, Grignard reagents, and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols .

Scientific Research Applications

1-(1,3-Dioxolan-2-yl)-undecan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Dioxolan-2-yl)-undecan-2-one involves its interaction with molecular targets through its functional groups. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . The ketone functional group can participate in various chemical reactions, including nucleophilic addition and substitution .

Comparison with Similar Compounds

Key Comparative Insights:

Structural and Functional Differences: The 1,3-dioxolane group in the target compound enhances polarity compared to aromatic (e.g., dibenzothiophene) or heterocyclic (e.g., benzoxazole) substituents . This makes it more soluble in polar solvents like ethanol or acetone. Chain Length: The undecan-2-one backbone (11 carbons) provides higher hydrophobicity compared to shorter-chain analogs like 1-(1,3-dioxolan-2-yl)acetone (3 carbons), which may influence its miscibility and thermal stability .

In contrast, simpler dioxolane-containing ketones (e.g., 1-(1,3-dioxolan-2-yl)acetone) are synthesized through acid-catalyzed cyclization of diols with ketones .

Applications :

- Aromatic derivatives (e.g., dibenzothiophene-substituted) are favored in electronic materials due to their conjugated π-systems .

- The dioxolane group in the target compound may confer biodegradability or solvent compatibility , similar to ethylene carbonate (1,3-dioxolan-2-one), which is used in lithium-ion batteries .

Safety and Handling: While specific safety data for this compound is unavailable, analogous amines (e.g., 1-aminoundecane) require precautions against inhalation and skin contact, suggesting similar handling protocols for ketones with long alkyl chains .

Biological Activity

1-(1,3-Dioxolan-2-yl)-undecan-2-one is a compound belonging to the class of 1,3-dioxolanes, which are recognized for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate diols with aldehydes under acidic conditions. The use of catalysts such as Montmorillonite K10 has been reported to enhance yields and reduce reaction times. The compound can be synthesized through acetalization reactions involving salicylaldehyde and commercially available diols, resulting in high enantiomeric purity and yields exceeding 99% .

Antibacterial Activity

Research indicates that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. In particular, studies have shown that several synthesized compounds demonstrate effective inhibition against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 7 | Staphylococcus aureus | 625 - 1250 |

| 4 | Staphylococcus epidermidis | 625 |

| 8 | Pseudomonas aeruginosa | 625 |

| - | Enterococcus faecalis | Not specified |

Most tested compounds displayed excellent activity against Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa, while no activity was noted against Escherichia coli and Klebsiella pneumoniae.

Antifungal Activity

In addition to antibacterial properties, these compounds have also shown promising antifungal activity:

| Compound | Fungal Strain | Activity |

|---|---|---|

| All | Candida albicans | Significant inhibition |

All tested compounds (except one) demonstrated notable antifungal activity against Candida albicans, indicating their potential as antifungal agents .

Case Studies

A study conducted by researchers synthesized a series of new enantiomerically pure and racemic 1,3-dioxolanes. The biological screening revealed that most of these compounds exhibited excellent antifungal activity and significant antibacterial effects against a range of pathogens. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Another investigation highlighted the potential use of these compounds in pharmaceutical applications due to their ability to act as effective antibacterial and antifungal agents. The findings suggest that further exploration into the structure-activity relationship (SAR) could lead to the development of novel therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.